molecular formula C18H26N2O2 B2797441 [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone CAS No. 2460755-17-1

[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone

Cat. No.: B2797441
CAS No.: 2460755-17-1
M. Wt: 302.418
InChI Key: BFXZMKFNOCHBII-UHFFFAOYSA-N
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Description

[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone: is a complex organic compound that features a piperidine ring, an isochromene moiety, and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the aminoethyl group and the isochromene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including neurological disorders and cancers.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone: shares structural similarities with other piperidine and isochromene derivatives.

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives.

    Isochromene Derivatives: Compounds like isochromene and its functionalized analogs.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(1-aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13(19)14-7-10-20(11-8-14)17(21)18(2)16-6-4-3-5-15(16)9-12-22-18/h3-6,13-14H,7-12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZMKFNOCHBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C2(C3=CC=CC=C3CCO2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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